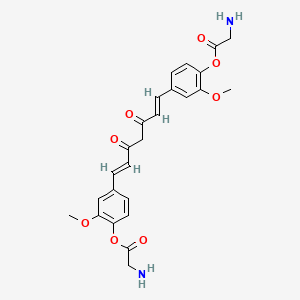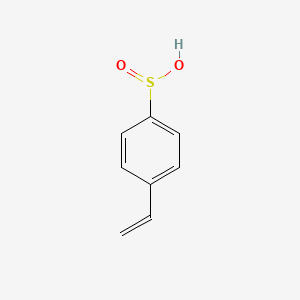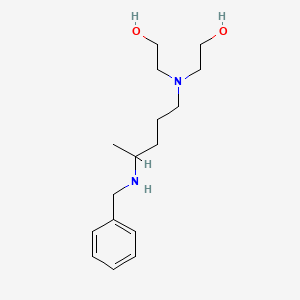
4-ethoxy-2-ethylBenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and an ethyl group (-CH2CH3) attached to the benzene ring, along with an amino group (-NH2) at the para position relative to the ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-ethylaniline can be achieved through several methods:
-
Nitration and Reduction
Step 1: Nitration of 4-ethoxytoluene using a mixture of concentrated sulfuric acid and nitric acid to form 4-ethoxy-2-nitrotoluene.
-
Direct Amination
Industrial Production Methods
In industrial settings, the production of 4-Ethoxy-2-ethylaniline typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for its efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitric acid.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, alkylated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-2-ethylaniline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Metabolic Pathways: It can be metabolized by liver enzymes, leading to the formation of reactive intermediates that may interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxyaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the ethoxy group.
4-Methoxy-2-ethylaniline: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-2-ethylaniline is unique due to the presence of both ethoxy and ethyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological systems, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
104338-29-6 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-ethoxy-2-ethylaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4,11H2,1-2H3 |
Clave InChI |
RWKBLWAGZOGSLH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)



![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)

